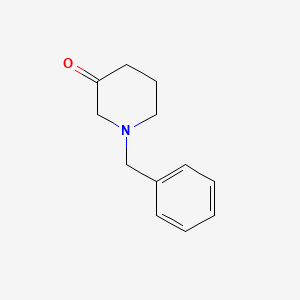










|
REACTION_CXSMILES
|
[Mg:1].Cl[C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2C=1C=C[N:7]2[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O:19]1CCCC1>BrCCBr>[Mg:1].[CH2:12]([N:7]1[CH2:3][CH2:11][CH2:10][C:9](=[O:19])[CH2:8]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|


|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
113 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
184 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C=CN(C2=CC=C1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
BrCCBr
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added slowly
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was then refluxed for 3 hours
|
|
Duration
|
3 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 128 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |